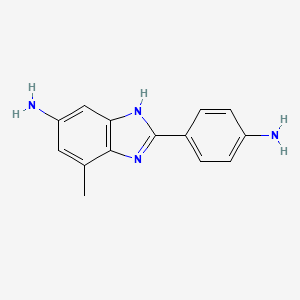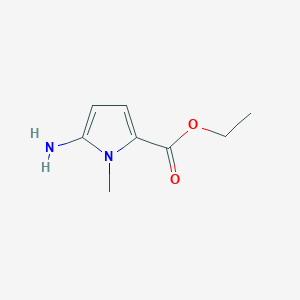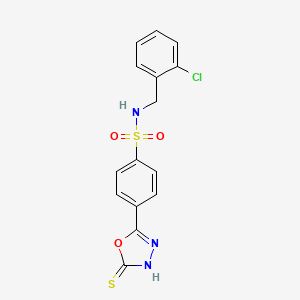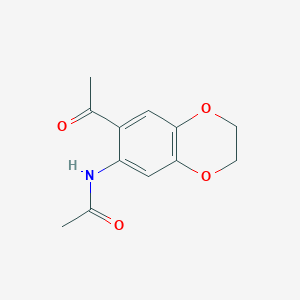
(2R,3R)-2-N,3-N-dihydroxyaziridine-2,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-N,3-N-dihydroxyaziridine-2,3-dicarboxamide is a chiral compound with significant potential in various scientific fields. This compound features two hydroxyl groups and two amide groups attached to an aziridine ring, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-N,3-N-dihydroxyaziridine-2,3-dicarboxamide typically involves the reaction of aziridine derivatives with appropriate reagents to introduce the hydroxyl and amide functionalities. One common method is the reaction of aziridine with dihydroxycarboxylic acids under controlled conditions to yield the desired product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The process may also involve purification steps such as crystallization and chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-N,3-N-dihydroxyaziridine-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and substituted aziridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,3R)-2-N,3-N-dihydroxyaziridine-2,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,3R)-2-N,3-N-dihydroxyaziridine-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. This interaction can disrupt essential biological processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-butanediol: A similar compound with hydroxyl groups but lacking the amide functionalities.
(2S,3S)-2,3-dihydroxyaziridine-2,3-dicarboxamide: The enantiomer of the compound with different stereochemistry.
(2R,3R)-2,3-dihydroxybutane-1,4-diamine: A compound with similar functional groups but a different carbon backbone.
Uniqueness
(2R,3R)-2-N,3-N-dihydroxyaziridine-2,3-dicarboxamide is unique due to its specific combination of hydroxyl and amide groups on an aziridine ring, which imparts distinct chemical reactivity and biological activity. Its chiral nature also makes it valuable for asymmetric synthesis and chiral recognition in various applications.
Properties
Molecular Formula |
C4H7N3O4 |
|---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
(2R,3R)-2-N,3-N-dihydroxyaziridine-2,3-dicarboxamide |
InChI |
InChI=1S/C4H7N3O4/c8-3(6-10)1-2(5-1)4(9)7-11/h1-2,5,10-11H,(H,6,8)(H,7,9)/t1-,2-/m1/s1 |
InChI Key |
WQFFMXTWKARHNS-JCYAYHJZSA-N |
Isomeric SMILES |
[C@@H]1([C@@H](N1)C(=O)NO)C(=O)NO |
Canonical SMILES |
C1(C(N1)C(=O)NO)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Azetidin-3-yl)methyl]-1,3-oxazole](/img/structure/B11768244.png)
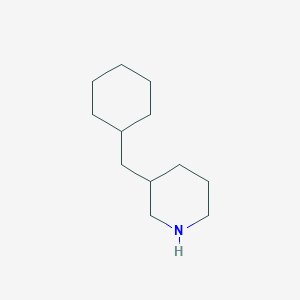
![(E)-N-[(2,6-Dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B11768257.png)
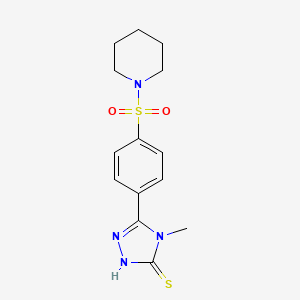
![Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11768272.png)
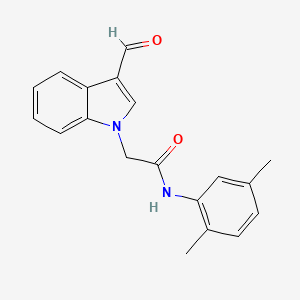
![7-Chloro-8-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11768280.png)
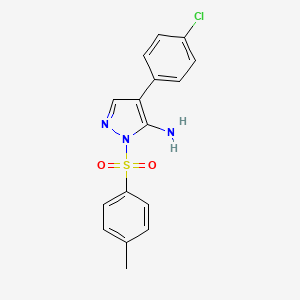
![1-Azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B11768292.png)
![(4-Bromophenyl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol](/img/structure/B11768300.png)
